(E/Z)-ZL0420 Superior In Vivo Anti-Fibrotic and Anti-Inflammatory Efficacy vs. Non-Selective BET Inhibitors JQ1 and RVX208 at Equivalent Doses
(E/Z)-ZL0420 demonstrates significantly greater in vivo efficacy than non-selective BET bromodomain inhibitors JQ1 and RVX208 in reducing poly(I:C)-induced weight loss, airway fibrosis, and collagen deposition in a mouse model of chronic airway remodeling. The ZL inhibitors (ZL0420 and ZL0454) more potently reduced fibrosis as assessed by microcomputed tomography and second harmonic generation microscopy, with these measures correlating with histopathological collagen deposition [1]. Critically, the ZL inhibitors were more effective than the non-selective BET inhibitors JQ1 and RVX208 at equivalent doses, reversing TLR3-associated airway hyperresponsiveness and increasing lung compliance in vivo [1].
| Evidence Dimension | In vivo anti-fibrotic and anti-inflammatory efficacy at equivalent doses |
|---|---|
| Target Compound Data | More potently reduced poly(I:C)-induced weight loss and fibrosis; reversed TLR3-associated airway hyperresponsiveness and increased lung compliance |
| Comparator Or Baseline | JQ1 (non-selective BET inhibitor) and RVX208 (non-selective BET inhibitor) |
| Quantified Difference | Qualitatively more effective than non-selective BET inhibitors at equivalent doses; fibrosis reduction confirmed by micro-CT and second harmonic generation microscopy |
| Conditions | Mouse model of chronic airway remodeling produced by repetitive TLR3 agonist (poly(I:C)) challenges; equivalent doses administered |
Why This Matters
Direct comparative in vivo data establish that (E/Z)-ZL0420 delivers superior therapeutic efficacy over widely used non-selective BET inhibitors in a disease-relevant airway inflammation model, justifying its selection over generic BET inhibitors for preclinical studies targeting innate immunity-driven airway remodeling.
- [1] Tian B, Liu Z, Litvinov J, et al. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling. Am J Respir Cell Mol Biol. 2019 Jan;60(1):68-83. View Source
